molecular formula C8H13NO2 B13631835 2-Aminonorbornyl 2-carboxylic Acid; BCH

2-Aminonorbornyl 2-carboxylic Acid; BCH

Cat. No.: B13631835
M. Wt: 155.19 g/mol
InChI Key: MPUVBVXDFRDIPT-GKROBHDKSA-N
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Description

rac-(1r,2s,4s)-2-aminobicyclo[221]heptane-2-carboxylic acid is a bicyclic amino acid derivative This compound is notable for its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,2s,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor.

    Functional Group Introduction: Amino and carboxylic acid groups are introduced through a series of chemical reactions, such as amination and carboxylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of rac-(1r,2s,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Automated Processes: Employing automated processes to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to maintain product standards.

Chemical Reactions Analysis

Types of Reactions

rac-(1r,2s,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

rac-(1r,2s,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of rac-(1r,2s,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1r,2s,4s)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • rac-(1r,2s,4s)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
  • rac-(1r,2s,3r,4s)-3-[(tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

rac-(1r,2s,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of both amino and carboxylic acid functional groups. This combination of features makes it a versatile compound with diverse applications in various fields of research.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8-/m1/s1

InChI Key

MPUVBVXDFRDIPT-GKROBHDKSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@]2(C(=O)O)N

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N

Origin of Product

United States

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